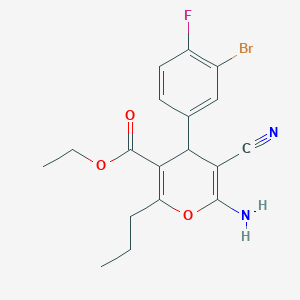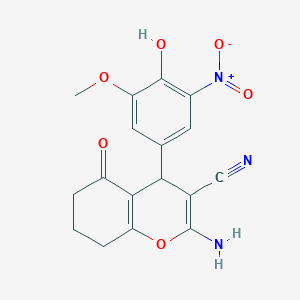![molecular formula C15H10ClN3O2 B5066574 4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5066574.png)
4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material sciences. The unique structure of this compound, which includes a pyrido[1,2-a]pyrimidine core, makes it a valuable scaffold for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves the reaction of 4-chloroaniline with 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various diseases such as cancer, bacterial infections, and inflammatory conditions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Material Sciences: It is utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the reduction of inflammation .
相似化合物的比较
Similar Compounds
- 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
- 4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)aniline
- 4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)phenylacetamide
Uniqueness
4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the benzamide moiety enhances its binding affinity to molecular targets, making it a valuable compound for drug development .
属性
IUPAC Name |
4-chloro-N-(4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-6-4-10(5-7-11)14(20)18-12-9-17-13-3-1-2-8-19(13)15(12)21/h1-9H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPDWUIMEQNLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[Methyl(2-methylpropoxy)phosphinothioyl]acetonitrile](/img/structure/B5066503.png)
![1-[6-(3-phenoxyphenoxy)hexyl]piperidine](/img/structure/B5066506.png)

![bis(4-pentylphenyl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5066523.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)ethyl]acetamide](/img/structure/B5066544.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B5066551.png)
![N-[1-(propan-2-yl)piperidin-4-yl]pentanamide](/img/structure/B5066559.png)
![methyl (4Z)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5066565.png)
![6-Bromo-3-[1-(5-nitrofuran-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B5066580.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5066595.png)
![(4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5066600.png)
![3-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one](/img/structure/B5066603.png)
![N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-propoxybenzamide](/img/structure/B5066606.png)
